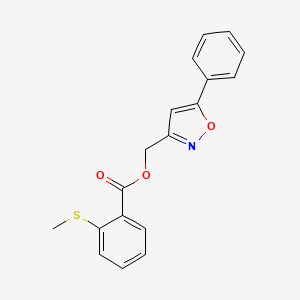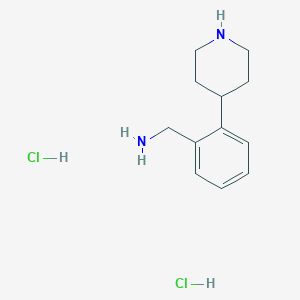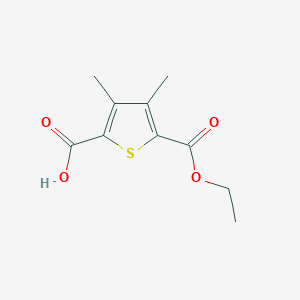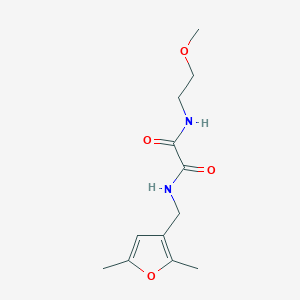![molecular formula C16H14F4N4O3S B2596878 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034542-44-2](/img/structure/B2596878.png)
1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H14F4N4O3S and its molecular weight is 418.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on compounds with a similar structural framework to "1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea" often focuses on their crystal structure. For instance, the crystal structure of flufenoxuron, a benzoylurea pesticide, has been extensively studied to understand its molecular arrangement and interactions. The study by Jeon et al. (2014) provides detailed insights into the dihedral angles between the central fluorobenzene ring and terminal phenyl rings, revealing the compound's three-dimensional architecture supported by hydrogen bonds and π–π interactions (Jeon, Kang, Lee, & Kim, 2014).
Synthesis and Biological Activity
Synthesis techniques and the exploration of biological activities form a significant part of the research on these compounds. For example, Shi et al. (2011) synthesized N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, revealing its potential as a fungicide against Rhizoctonia solani and Botrytis cinerea. The compound's crystal structure and molecular interactions were elucidated, offering a basis for understanding its biological efficacy (Shi, 2011).
Photodegradation Studies
The photodegradation process of related compounds is another area of interest, providing insights into their environmental stability and degradation pathways. Moorman et al. (1985) studied the photodegradation of a 1,3,4-thiadiazole-urea herbicide, identifying the photoproducts and elucidating the mechanism of S-to-N benzyl migration followed by sulfur-oxygen substitution. This research contributes to our understanding of the environmental behavior of these compounds (Moorman, Findak, & Ku, 1985).
Molecular Design for Specific Applications
Research also extends to the molecular design of compounds for specific applications, such as insecticides or probes for imaging. For example, Gillam (1989) described the synthesis of flufenoxuron labeled with carbon-14, facilitating the study of its behavior as an insecticide and acaricide. This work showcases the importance of synthetic strategies in developing effective pest control agents (Gillam, 1989).
Propiedades
IUPAC Name |
1-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N4O3S/c1-23-13-7-10(17)12(8-14(13)24(2)28(23,26)27)22-15(25)21-11-6-4-3-5-9(11)16(18,19)20/h3-8H,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCJFGOIEZOXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)F)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2596795.png)

![Methyl 3-[6-(trifluoromethyl)piperidin-3-yl]propanoate;hydrochloride](/img/structure/B2596799.png)
![2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2596801.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2596802.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2596804.png)




![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2596811.png)


![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596818.png)
